Fmoc-Val-Bt can be synthesized through various chemical reactions involving Fmoc-protected amino acids and benzotriazole derivatives. It belongs to the class of N-Fmoc-α-aminoacyl benzotriazoles, which are known for their stability and utility in peptide coupling reactions . These compounds are crucial for solid-phase peptide synthesis (SPPS), a widely used method in the production of peptides.
The synthesis of Fmoc-Val-Bt typically involves the following steps:
The yield and purity of the synthesis can vary based on the specific conditions employed, including temperature, solvent choice, and reaction time.
Fmoc-Val-Bt has a complex molecular structure characterized by its functional groups. The molecular formula is C₄₅H₃₇N₅O₄, indicating a significant number of carbon and nitrogen atoms typical for amino acid derivatives. Key structural features include:
The melting point of Fmoc-Val-Bt is reported to be between 148.3°C and 149.8°C, confirming its crystalline nature .
Fmoc-Val-Bt participates in several key reactions during peptide synthesis:
These reactions are vital for constructing peptides with specific sequences and functionalities.
The mechanism of action for Fmoc-Val-Bt primarily revolves around its role in peptide synthesis:
This dual functionality makes Fmoc-Val-Bt an essential building block in peptide chemistry.
Fmoc-Val-Bt exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Fmoc-Val-Bt finds extensive applications in various scientific fields:
The evolution of solid-phase peptide synthesis (SPPS) methodologies created demand for orthogonally protected amino acids. Before Fmoc chemistry gained dominance, t-butoxycarbonyl (Boc) protection required harsh acidic deprotection conditions (e.g., hydrogen fluoride), limiting compatibility with acid-sensitive peptides [5]. Louis Carpino’s introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group in 1972 revolutionized peptide synthesis by enabling milder deprotection cycles using piperidine (20% in DMF) without disrupting acid-labile side-chain protectors or resin linkages [7]. Fmoc-Val-OH (CAS: 68858-20-8) emerged as a fundamental building block due to valine’s prevalence in protein structures and its role in conferring conformational flexibility [4]. By the mid-1990s, Fmoc chemistry was adopted by >98% of peptide synthesis facilities due to its operational safety, compatibility with diverse residues (e.g., tryptophan-rich sequences), and scalability [5]. This shift established Fmoc-amino acids as indispensable tools for synthesizing complex targets like enzymes (e.g., HIV-1 protease) and clinically relevant hormones.
Benzotriazole-based active esters like Fmoc-Val-Bt address inherent limitations of traditional carbodiimide coupling agents (e.g., DCC), which often cause epimerization or require additives. The Bt group functions as an electron-deficient heterocycle that stabilizes the carbonyl ester, enhancing electrophilicity toward nucleophilic attack by amino groups [10]. This mechanism accelerates amide bond formation while suppressing racemization through a six-membered transition state that sterically shields the α-carbon. Consequently, Fmoc-Val-Bt achieves near-quantitative coupling yields within minutes under standard SPPS conditions (e.g., DMF, room temperature) [3]. Its crystalline nature also simplifies purification and stoichiometric control—critical for automated synthesizers. Compared to pentafluorophenyl (OPfp) or succinimidyl (OSu) esters, Bt esters exhibit superior kinetics and lower tendency for hydrolysis during storage, making them ideal for synthesizing valine-rich sequences common in tubulin inhibitors (e.g., monomethyl auristatin E derivatives) [10].
Reagent Type | Reaction Time (min) | Racemization Risk | Storage Stability |
---|---|---|---|
Fmoc-Val-Bt | 10–15 | Low | High |
Fmoc-Val-OPfp | 20–30 | Moderate | Moderate |
Fmoc-Val-OSu | 30–45 | Low | Low |
Fmoc-Val + HATU/DIPEA | 5–10 | Very Low | N/A |
Fmoc-Val-Bt’s primary industrial application lies in synthesizing protease-cleavable linkers for antibody-drug conjugates (ADCs). These linkers exploit intracellular enzymes (e.g., cathepsin B) to release cytotoxic payloads selectively in cancer cells. Valine is a key component in dipeptide motifs (e.g., Val-Cit, Val-Ala) due to its optimal cleavage kinetics and steric accessibility [6]. Fmoc-Val-Bt enables rapid, racemization-free incorporation of valine into self-immolative ADC linkers like Fmoc-Val-Cit-PAB-PNP (CAS: 863971-53-3) [6]. This compound serves as an intermediate for conjugating monomethyl auristatin E (MMAE) to antibodies via a p-nitrophenyl carbonate-activated spacer. The Fmoc group facilitates orthogonal deprotection during solid-phase assembly, while the Bt ester allows efficient coupling to citrulline or alanine residues without epimerization—critical for maintaining enzymatic cleavage efficiency [10]. Homogeneous ADCs synthesized using such linkers exhibit superior pharmacological profiles compared to heterogeneous counterparts, as precise DAR (drug-to-antibody ratio) control minimizes off-target toxicity [2] [8]. For example, enzymatic conjugation using microbial transglutaminase (MTGase) paired with Fmoc-Val-Ala-containing linkers yields DAR 6 ADCs with potent cytotoxicity against HER2-positive tumors [2].
Compound Name | CAS Registry | Molecular Formula | Primary Application |
---|---|---|---|
Fmoc-Val-Bt | 1126433-37-1 | C26H24N4O3 | Peptide coupling reagent |
Fmoc-Val-OH | 68858-20-8 | C20H21NO4 | SPPS building block |
Fmoc-Val-Ala-OH | Not provided | C23H26N2O5 | Dipeptide linker precursor |
Val-Cit-PAB-PNP | 863971-53-3 | Not provided | Cleavable ADC linker |
The integration of Fmoc-Val-Bt into ADC manufacturing pipelines underscores its strategic value in oncology drug development, enabling scalable production of tumor-activated therapeutics with enhanced pharmacokinetic precision.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: